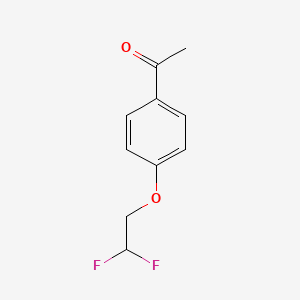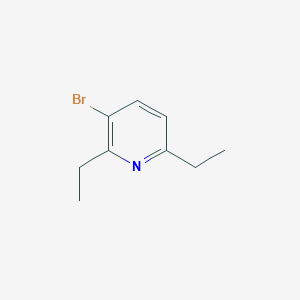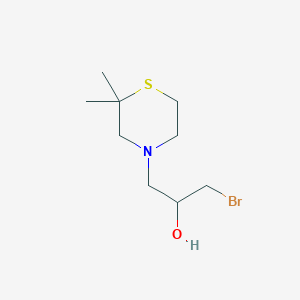
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is an organic compound featuring a bromine atom, a thiomorpholine ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting 2,2-dimethyl-1,3-propanediol with sulfur dichloride to form the thiomorpholine ring.
Bromination: The thiomorpholine derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Hydroxylation: Finally, the brominated product is treated with a hydroxylating agent to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane (DCM) or KMnO₄ in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated or dehydroxylated compounds.
科学的研究の応用
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.
Chemical Reactivity: The bromine atom and hydroxyl group provide reactive sites for various chemical transformations, enabling its use as a versatile intermediate.
類似化合物との比較
1-Bromo-3-(2,2-dimethylmorpholin-4-yl)propan-2-ol: Similar structure but with an oxygen atom instead of sulfur.
1-Bromo-3-(2,2-dimethylpiperidin-4-yl)propan-2-ol: Similar structure but with a piperidine ring.
Uniqueness: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs
特性
分子式 |
C9H18BrNOS |
|---|---|
分子量 |
268.22 g/mol |
IUPAC名 |
1-bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18BrNOS/c1-9(2)7-11(3-4-13-9)6-8(12)5-10/h8,12H,3-7H2,1-2H3 |
InChIキー |
WLHMXYZRRWLOGO-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCS1)CC(CBr)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-2-Hydroxy-2-((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12846902.png)
![3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12846913.png)

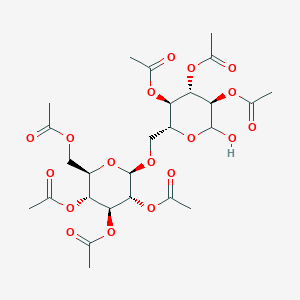

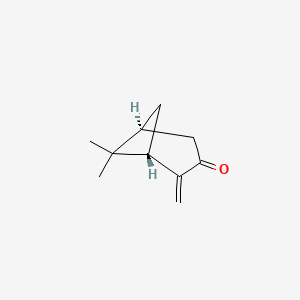
![(2'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12846946.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)

